

An In-depth Technical Guide on (2,4-dimethylphenyl)(thiophen-3-yl)methanone

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Compound of Interest

Compound Name: 3-(2,4-Dimethylbenzoyl)thiophene

Cat. No.: B1324111

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Disclaimer: Published research, including detailed experimental data and specific biological activity, for **3-(2,4-Dimethylbenzoyl)thiophene** is limited. This guide provides the established chemical identity of the compound and presents a generalized overview of its potential synthesis, properties, and biological relevance based on the well-documented chemistry of the broader class of benzoylthiophenes. The experimental protocols and signaling pathways described herein are illustrative examples and should be understood as hypothetical in the context of this specific molecule.

Introduction

Thiophene and its derivatives are a prominent class of sulfur-containing heterocyclic compounds that are of significant interest in medicinal chemistry and materials science.[1] The thiophene ring is considered a bioisostere of the benzene ring and is a key structural motif in numerous pharmacologically active molecules. Benzoylthiophenes, which feature a carbonyl bridge linking a phenyl and a thiophene ring, have been explored for a range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents, and as modulators of receptor activity.[2][3]

This technical guide focuses on the specific compound **3-(2,4-Dimethylbenzoyl)thiophene**, providing its fundamental properties and a speculative exploration of its chemical synthesis and potential biological functions based on related structures.

Compound Identification and Properties

The compound **3-(2,4-Dimethylbenzoyl)thiophene** is identified by the following nomenclature and chemical properties.

Property	Value
Common Name	3-(2,4-Dimethylbenzoyl)thiophene
IUPAC Name	(2,4-dimethylphenyl)(thiophen-3-yl)methanone
CAS Number	896618-59-0
Molecular Formula	C ₁₃ H ₁₂ OS
Molecular Weight	216.3 g/mol
Predicted Properties	
LogP	3.8 - 4.4
Topological Polar Surface Area	45.3 Å ²
Hydrogen Bond Donors	0
Hydrogen Bond Acceptors	2

Note: Predicted properties are computationally derived and have not been experimentally verified.

Hypothetical Synthesis Protocol

The synthesis of (2,4-dimethylphenyl)(thiophen-3-yl)methanone can be conceptually approached via a Friedel-Crafts acylation reaction. This well-established method is widely used for the acylation of aromatic and heteroaromatic rings.[\[4\]](#)[\[5\]](#)

Reaction: Thiophene + 2,4-Dimethylbenzoyl chloride → (2,4-dimethylphenyl)(thiophen-3-yl)methanone

Experimental Protocol:

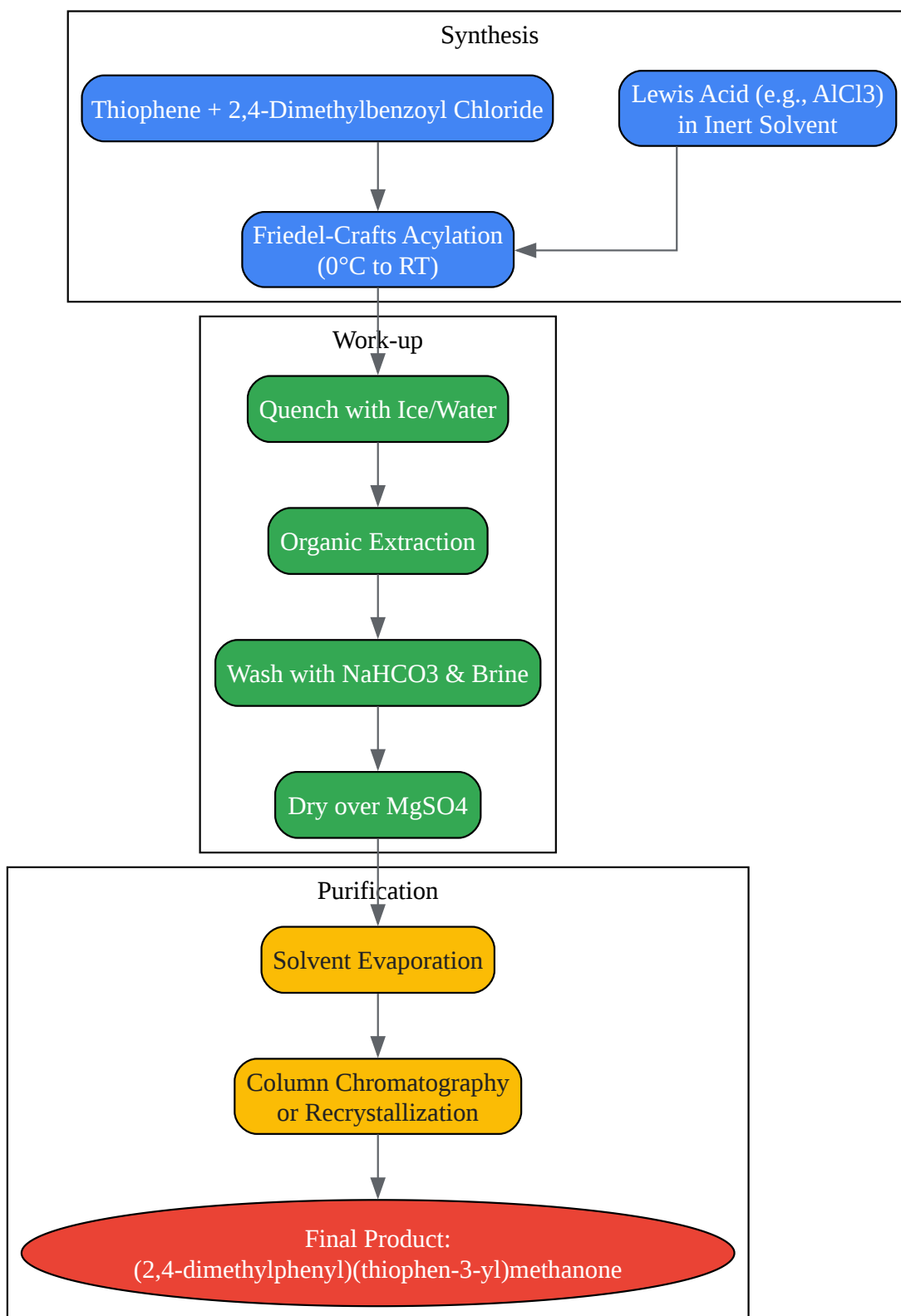
- Materials: Thiophene, 2,4-dimethylbenzoyl chloride, a Lewis acid catalyst (e.g., aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄)), and an inert solvent (e.g., dichloromethane)

(DCM) or carbon disulfide (CS_2)).

- Procedure:
 - In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), the Lewis acid catalyst is suspended in the inert solvent and cooled to 0°C .
 - 2,4-Dimethylbenzoyl chloride, dissolved in the same solvent, is added dropwise to the cooled suspension while stirring.
 - Thiophene, also dissolved in the solvent, is then added slowly to the reaction mixture. The reaction is typically stirred at a low temperature for several hours.
 - Upon completion, the reaction is quenched by carefully pouring the mixture over crushed ice and water.
 - The organic layer is separated, washed with a mild base (e.g., sodium bicarbonate solution) and brine, then dried over an anhydrous salt (e.g., magnesium sulfate).
 - The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography or recrystallization, to yield the final product.

Note: The acylation of thiophene can result in a mixture of 2- and 3-substituted isomers. The ratio of these isomers can be influenced by the choice of catalyst and reaction conditions.^[4]

Below is a conceptual workflow for the synthesis and purification of (2,4-dimethylphenyl)(thiophen-3-yl)methanone.



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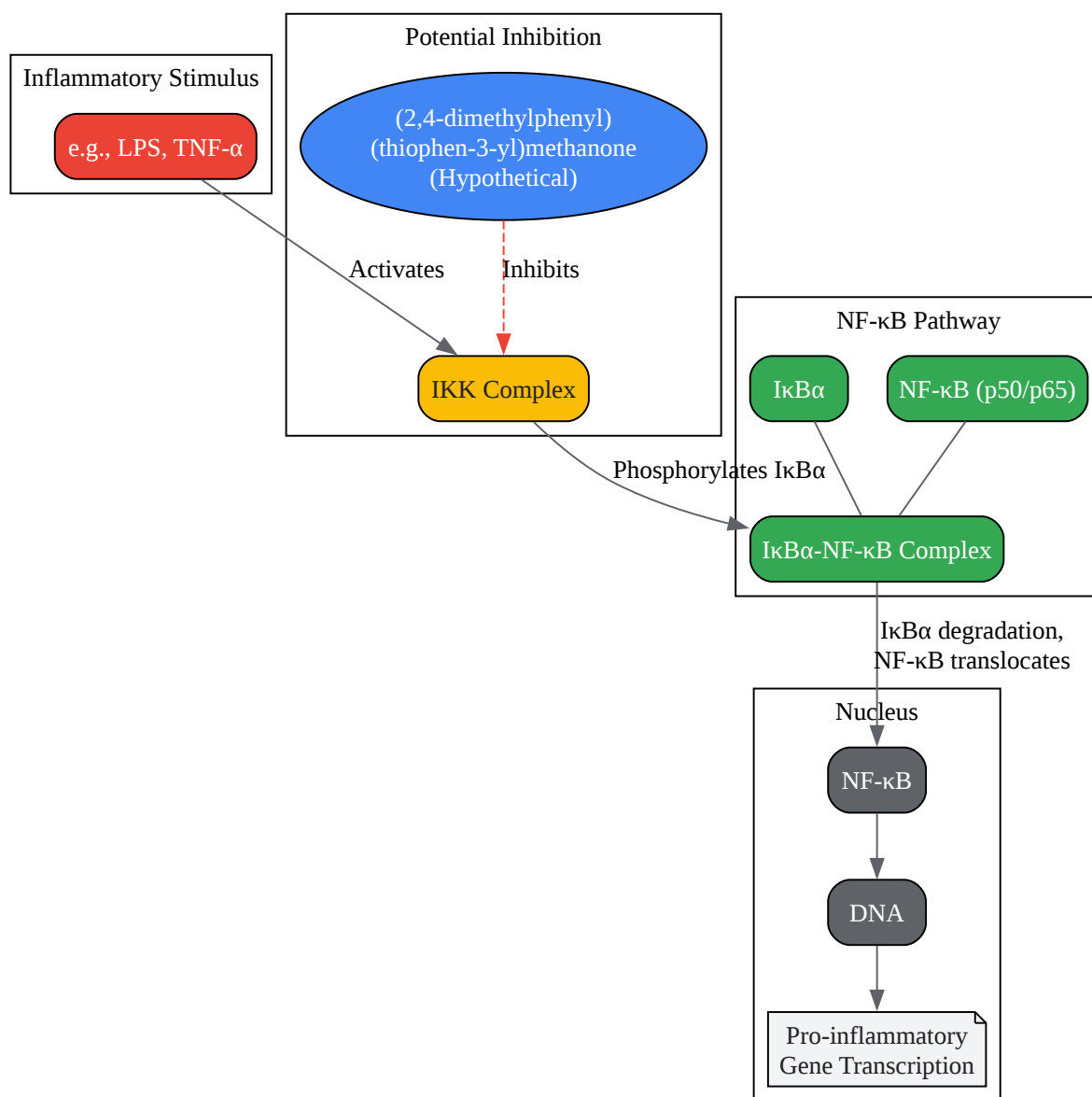
Caption: A generalized workflow for the synthesis of (2,4-dimethylphenyl)(thiophen-3-yl)methanone.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for (2,4-dimethylphenyl)(thiophen-3-yl)methanone, the broader class of thiophene derivatives is known to exhibit a wide range of pharmacological effects.^[1] These include anti-inflammatory, antimicrobial, antiviral, and anticancer properties.^[1] For instance, some 2-amino-3-benzoylthiophenes act as allosteric enhancers of the A₁-adenosine receptor, which is involved in modulating neurotransmission and has therapeutic potential in cardiovascular and neurological disorders.^[2]

Many thiophene-containing compounds exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. The NF-κB pathway is a critical regulator of the inflammatory response.

The following diagram illustrates a simplified, hypothetical mechanism by which a thiophene derivative could inhibit the NF-κB signaling pathway. It must be stressed that this is a generalized representation and the interaction of (2,4-dimethylphenyl)(thiophen-3-yl)methanone with this pathway has not been experimentally demonstrated.



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Caption: Hypothetical inhibition of the NF-κB signaling pathway by a thiophene derivative.

Conclusion

(2,4-dimethylphenyl)(thiophen-3-yl)methanone is a defined chemical entity with potential for further investigation. Based on the rich medicinal chemistry of benzoylthiophenes, this compound could be a candidate for screening in various biological assays, particularly those related to inflammation, infectious diseases, and oncology. Future research is required to elucidate its synthesis, physicochemical properties, and pharmacological profile. The methodologies and potential mechanisms of action described in this guide provide a foundational framework for such exploratory studies.

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